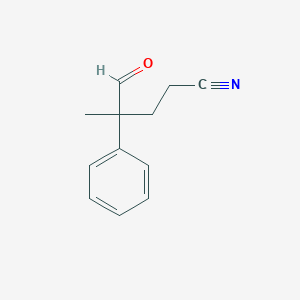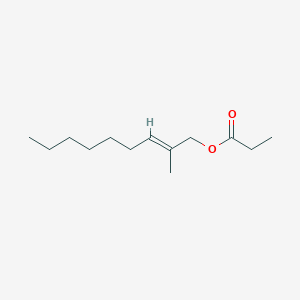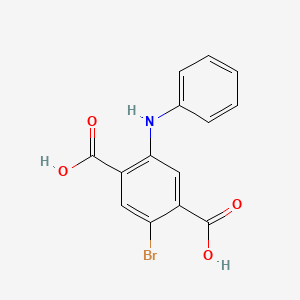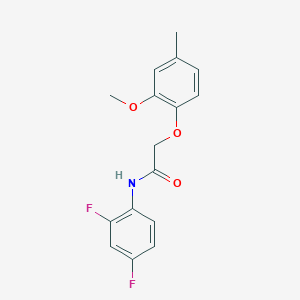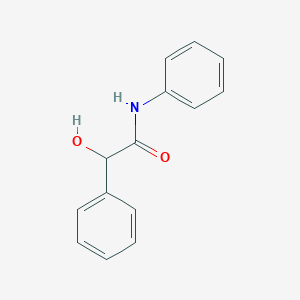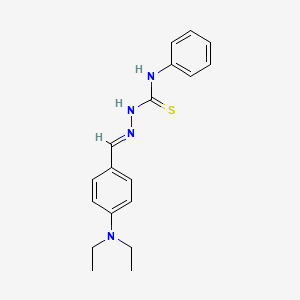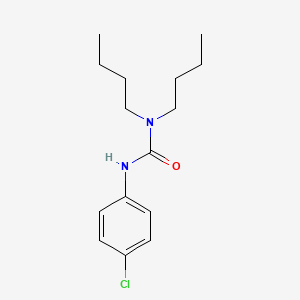
3-(4-Chlorophenyl)-1,1-dibutylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1,1-dibutylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group attached to a dibutylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,1-dibutylurea typically involves the reaction of 4-chloroaniline with dibutylcarbamic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by allowing for better control of reaction parameters and reducing the formation of by-products.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-1,1-dibutylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-1,1-dibutylurea involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Triclocarban: N-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)urea, known for its antibacterial properties.
Diuron: 3-(3,4-Dichlorophenyl)-1,1-dimethylurea, used as a herbicide.
Uniqueness
3-(4-Chlorophenyl)-1,1-dibutylurea is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike triclocarban and diuron, it has a dibutylurea moiety, which can influence its reactivity and interactions with biological targets.
特性
CAS番号 |
43013-78-1 |
|---|---|
分子式 |
C15H23ClN2O |
分子量 |
282.81 g/mol |
IUPAC名 |
1,1-dibutyl-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C15H23ClN2O/c1-3-5-11-18(12-6-4-2)15(19)17-14-9-7-13(16)8-10-14/h7-10H,3-6,11-12H2,1-2H3,(H,17,19) |
InChIキー |
IQYBBNFBGBUXSM-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)NC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


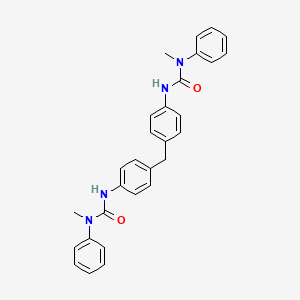


![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
